1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
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Overview
Description
1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and an imidazolidinone moiety
Mechanism of Action
Target of Action
Compounds containing imidazole and thiazole moieties have been known to exhibit a broad range of biological activities . They are often involved in interactions with various enzymes and receptors, playing crucial roles in numerous biochemical processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Imidazole and thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole and thiazole derivatives are known to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
Compounds containing imidazole and thiazole moieties are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through renal and hepatic pathways .
Result of Action
Imidazole and thiazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of compounds containing imidazole and thiazole moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally the imidazolidinone moiety. Key steps include:
Formation of Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Formation of Imidazolidinone Moiety: This step often involves the reaction of urea derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and various thiazole-based drugs.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, including proline and various synthetic pyrrolidine-based drugs.
Imidazolidinone Derivatives: Compounds featuring the imidazolidinone moiety, used in pharmaceuticals and materials science.
Uniqueness
1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c16-9-12-2-5-15(9)11(17)14-4-1-8(7-14)18-10-13-3-6-19-10/h3,6,8H,1-2,4-5,7H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNOYSJYLDEOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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